
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is a complex organic compound that features a brominated aromatic ring, a methyl group, and a phosphinic amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide typically involves the reaction of 2-bromo-4-methylaniline with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: The phosphinic amide group can be reduced to phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: The major product is the corresponding phosphine.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phosphinic amide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-4-methylphenyl)-2-pyrazinecarboxamide
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is unique due to its combination of a brominated aromatic ring and a phosphinic amide group This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
65814-46-2 |
|---|---|
Fórmula molecular |
C20H19BrNOP |
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
2-bromo-N-diphenylphosphoryl-N,4-dimethylaniline |
InChI |
InChI=1S/C20H19BrNOP/c1-16-13-14-20(19(21)15-16)22(2)24(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3 |
Clave InChI |
BLZXQESWVNEXML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


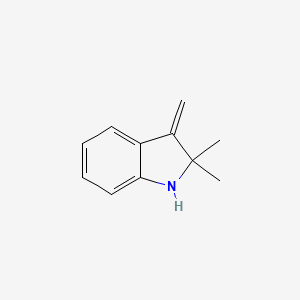
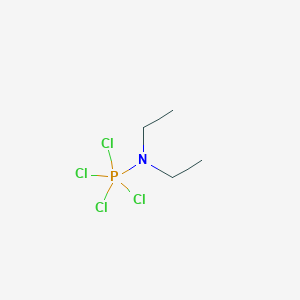
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)


![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
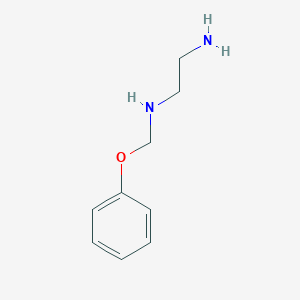
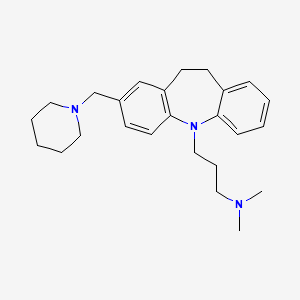
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
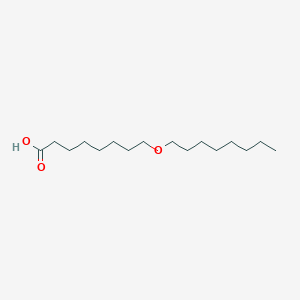
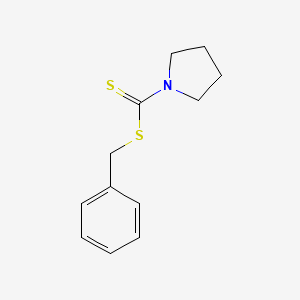

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
